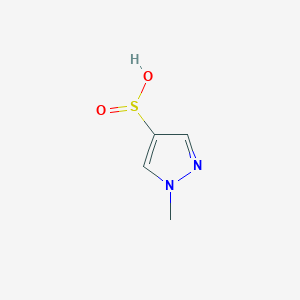
1-Methyl-1H-pyrazole-4-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s structure consists of a pyrazole ring with a methyl group at the 1-position and a sulfinic acid group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-sulfinic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of 1-Methyl-1H-pyrazole-4-sulfinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfinic acid group, which can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid include oxidizing agents like bromine and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products: The major products formed from reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce sulfides.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrazole-4-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound is also used in industrial applications, such as the production of agrochemicals and coordination compounds .
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-pyrazole-4-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-4-sulfinic acid can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles. These compounds share similar structural features but differ in their chemical reactivity and biological activities . For example, indazoles are benzo-fused pyrazoles with significant pharmacological activities, while pyrazolines are reduced forms of pyrazoles with distinct properties .
List of Similar Compounds:- 1-Methyl-1H-pyrazole-4-sulfonic acid
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- Pyrazolo[1,5-a]pyrimidine
- Indazole
Propiedades
Fórmula molecular |
C4H6N2O2S |
|---|---|
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
1-methylpyrazole-4-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-6-3-4(2-5-6)9(7)8/h2-3H,1H3,(H,7,8) |
Clave InChI |
RFISORAXUJCRFW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


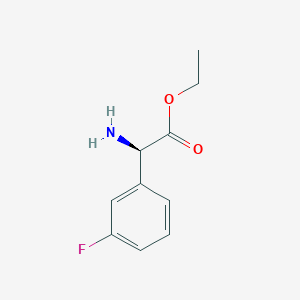
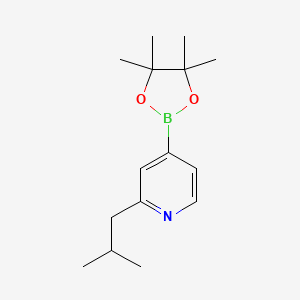
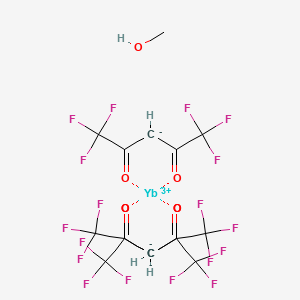
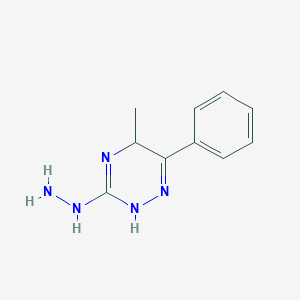
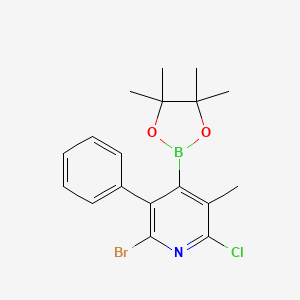
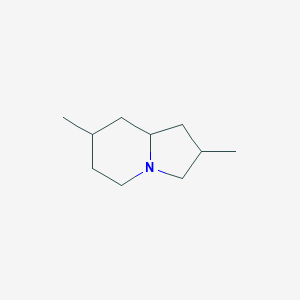
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
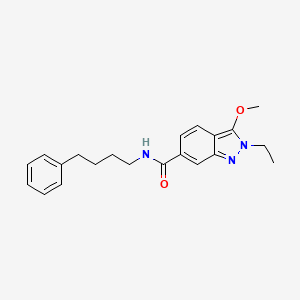
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
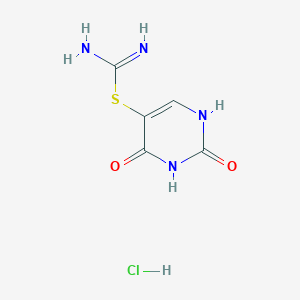
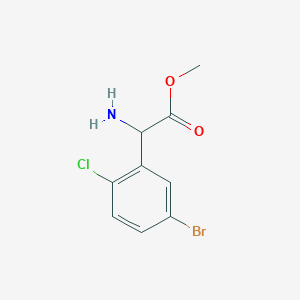
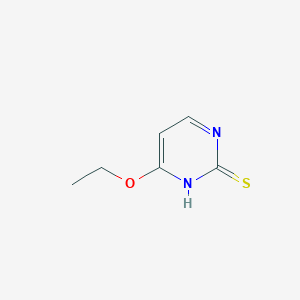
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)
